molecular formula C12H15NO B13191350 2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-4,8-dimethyl- CAS No. 61564-06-5

2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-4,8-dimethyl-

Katalognummer: B13191350
CAS-Nummer: 61564-06-5
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: PFZLLXWHHOQXSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,8-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-ONE is a chemical compound with the molecular formula C12H15NO It is a member of the benzazepine family, which is known for its diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,8-dimethyl-1-tetralone with ammonia or primary amines, followed by cyclization to form the benzazepine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 4,8-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4,8-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4,8-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4,8-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-ONE is unique due to its specific substitution pattern and the resulting biological activities. Its distinct structural features make it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

61564-06-5

Molekularformel

C12H15NO

Molekulargewicht

189.25 g/mol

IUPAC-Name

4,8-dimethyl-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C12H15NO/c1-8-3-4-10-5-9(2)7-12(14)13-11(10)6-8/h3-4,6,9H,5,7H2,1-2H3,(H,13,14)

InChI-Schlüssel

PFZLLXWHHOQXSX-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2=C(C=C(C=C2)C)NC(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.